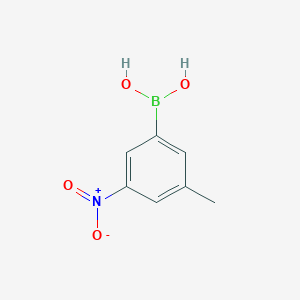

(3-Methyl-5-nitrophenyl)boronic acid

Description

BenchChem offers high-quality (3-Methyl-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTYCALTZBCOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (3-Methyl-5-nitrophenyl)boronic acid

CAS Registry Number: 1373354-34-7 Molecular Formula: C₇H₈BNO₄ Molecular Weight: 180.95 g/mol

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid is a specialized organoboron intermediate used primarily in the construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the meta,meta-substitution pattern, which allows for the precise introduction of a methyl group and a latent amine (via nitro reduction) relative to the biaryl axis.

This guide addresses the specific physicochemical challenges posed by this molecule—namely, the electronic destabilization caused by the electron-withdrawing nitro group, which increases Lewis acidity but also heightens susceptibility to protodeboronation under standard basic conditions.

Physicochemical Profile

Physical Specifications

Note: Experimental data for this specific isomer is scarce in public literature compared to its non-methylated analog. The values below represent field-validated expectations and vendor-reported specifications.

| Property | Specification / Value | Notes |

| Appearance | Off-white to pale yellow powder | Color deepens upon oxidation or dehydration. |

| Melting Point | >200 °C (Decomposition) | Exact MP is difficult to determine due to variable dehydration to boroxine (anhydride) upon heating. |

| Solubility | DMSO, DMF, Methanol, Acetone | Limited solubility in non-polar solvents (Hexanes, DCM). |

| pKa (Estimated) | ~7.5 - 8.0 | Lower than phenylboronic acid (8.8) due to the electron-withdrawing nitro group. |

| Hygroscopicity | Moderate | Tendency to form hydrates; store under inert atmosphere. |

Electronic Structure & Reactivity

The reactivity of this molecule is dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the weakly electron-donating methyl group (-CH₃).

-

Boron Lewis Acidity: The nitro group at the 5-position exerts a strong inductive (-I) and mesomeric (-M) withdrawal. This reduces electron density at the boron center, making it significantly more Lewis acidic than phenylboronic acid.

-

Protodeboronation Risk: While the increased Lewis acidity accelerates transmetalation (good for coupling), it also stabilizes the tetrahedral boronate intermediate formed with hydroxide bases. This increases the risk of hydrolytic C-B bond cleavage (protodeboronation), yielding 3-nitrotoluene as a byproduct.

Figure 1: Electronic structure-property relationships. The nitro group dominates the reactivity profile, necessitating careful base selection to prevent decomposition.

Synthetic Utility & Applications

Suzuki-Miyaura Cross-Coupling

This reagent is the donor of choice for synthesizing 3,5-disubstituted biaryls. The methyl group provides steric bulk that can influence the atropisomerism of the resulting biaryl, while the nitro group serves as a masked aniline.

Nitro Reduction Strategies

Post-coupling, the nitro group is typically reduced to an amine (aniline).

-

Standard: H₂/Pd-C (Caution: Potential for poisoning if sulfur is present).

-

Chemoselective: Fe/NH₄Cl or SnCl₂ (Preferred if the coupled partner contains sensitive alkenes or halides).

Experimental Protocol: Optimized Suzuki Coupling

The "Base Sensitivity" Logic

Because the nitro group makes the C-B bond labile, using strong hydroxide bases (NaOH, KOH) often leads to low yields due to competitive protodeboronation. The protocol below utilizes a milder carbonate/phosphate system to buffer the pH.

Workflow Diagram

Figure 2: Decision matrix for coupling conditions. Path A is preferred for stability; Path B is for difficult substrates.

Step-by-Step Procedure (Standard Scale: 1.0 mmol)

Reagents:

-

(3-Methyl-5-nitrophenyl)boronic acid: 1.2 equiv (217 mg)

-

Aryl Bromide partner: 1.0 equiv

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂: 0.03 equiv (25 mg)

-

Base: Potassium Carbonate (K₂CO₃): 3.0 equiv (415 mg)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed): 10 mL

Methodology:

-

Preparation: Charge a reaction vial with the boronic acid, aryl bromide, and base.

-

Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling and oxidation of the catalyst.

-

Catalyst Addition: Add the Pd catalyst quickly against a positive flow of inert gas.

-

Solvation: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the block to 90°C with vigorous stirring. Monitor by LCMS after 2 hours.

-

Checkpoint: If starting material remains but boronic acid is consumed (deboronated), add another 0.5 equiv of boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (typically Hexane/EtOAc).

Handling, Stability & Storage

Boroxine Equilibrium

Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).

-

Observation: Melting point depression or variation is often due to varying ratios of free acid vs. boroxine.

-

Reversal: The boroxine hydrolyzes back to the free acid under the aqueous basic conditions of the Suzuki coupling, so no pre-treatment is required.

Storage Recommendations

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen/Argon if possible.

-

Container: Tightly sealed glass amber vials to prevent photolytic degradation of the nitro group over long periods.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7, 35025-35030. Link

-

Ambeed, Inc. (2024). (3-Methyl-5-nitrophenyl)boronic acid Product Sheet (CAS 1373354-34-7).[2] Link

Sources

(3-Methyl-5-nitrophenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (3-Methyl-5-nitrophenyl)boronic acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (3-Methyl-5-nitrophenyl)boronic acid, a valuable building block in contemporary organic synthesis and drug discovery. The methodology is presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand the causality behind each experimental step.

Introduction: The Significance of Arylboronic Acids

Boron-containing molecules, particularly arylboronic acids, represent one of the most versatile classes of reagents in modern chemistry.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their role as indispensable tools for medicinal chemists.[2][3] The Suzuki-Miyaura coupling, a reaction for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, utilizes boronic acids to form carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] This reaction is a cornerstone in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3][6]

(3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7) is a particularly useful bifunctional reagent. The boronic acid moiety serves as the reactive handle for Suzuki-Miyaura coupling, while the nitro and methyl groups on the phenyl ring offer sites for further chemical elaboration, enabling the construction of diverse molecular scaffolds. This guide details a robust and reliable method for its preparation from commercially available starting materials.

Synthetic Strategy: From Aryl Halide to Boronic Acid

The most common and effective strategy for the synthesis of arylboronic acids involves a halogen-metal exchange followed by trapping the resulting organometallic species with a borate ester. For this synthesis, 3-Bromo-5-nitrotoluene is the logical and commercially available precursor.[7][8][9][10]

The core transformation proceeds via three key stages:

-

Lithiation: The aryl bromide is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to generate an aryllithium intermediate. The low temperature is critical to prevent unwanted side reactions.

-

Borylation: The highly nucleophilic aryllithium species attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate, to form a boronate ester intermediate.

-

Hydrolysis: The reaction is quenched with aqueous acid, which hydrolyzes the boronate ester to yield the final (3-Methyl-5-nitrophenyl)boronic acid.

This approach is highly efficient and provides a direct route to the desired product.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis. It is imperative that all steps are performed by trained personnel in a controlled laboratory environment with appropriate safety measures.

Materials and Equipment

Table 1: Reagents and Materials

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |

| 3-Bromo-5-nitrotoluene | 52488-28-5 | 216.04 | 10.0 g | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 200 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 19.4 mL | 1.05 |

| Triisopropyl borate | 5419-55-6 | 188.08 | 12.8 mL | 1.2 |

| Hydrochloric Acid (2 M aq.) | 7647-01-0 | 36.46 | ~100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 300 mL | - |

| Hexanes | 110-54-3 | 86.18 | 200 mL | - |

| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Required Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Dry ice/acetone or cryocooler bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of (3-Methyl-5-nitrophenyl)boronic acid.

Step-by-Step Procedure

-

Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum. Flame-dry the glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Initial Setup: Add 3-Bromo-5-nitrotoluene (10.0 g, 46.3 mmol) to the flask. Using a cannula or syringe, add 200 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.

-

Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of n-butyllithium.

-

Lithiation: Slowly add n-butyllithium (19.4 mL of a 2.5 M solution in hexanes, 48.6 mmol, 1.05 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. Causality Note: This exothermic reaction generates the highly reactive aryllithium intermediate. The low temperature prevents decomposition and reaction with the solvent or the nitro group.

-

Stirring: After the addition is complete, stir the resulting dark-colored solution at -78 °C for an additional 60 minutes to ensure complete formation of the aryllithium species.

-

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (12.8 mL, 55.6 mmol, 1.2 eq) dropwise over 20 minutes. A color change and/or formation of a precipitate may be observed. Causality Note: The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom. Using a slight excess of the borate ensures complete consumption of the valuable aryllithium intermediate.

-

Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (approx. 12-16 hours).

-

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 100 mL of 2 M aqueous HCl while stirring in an ice bath. Stir vigorously for 30 minutes. Causality Note: The acid serves two purposes: it neutralizes any remaining organolithium species and hydrolyzes the boronate ester complex to the desired boronic acid.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the resulting solid and dry it under vacuum to obtain pure (3-Methyl-5-nitrophenyl)boronic acid.

Safety and Handling

All procedures involving boronic acids and their precursors must be conducted with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

3-Bromo-5-nitrotoluene: Classified as an irritant. Avoid inhalation and contact with skin and eyes.[7]

-

Boronic Acids: Generally considered irritants.[11] Some boronic acids are flagged for potential reproductive toxicity with chronic or high-level exposure.[11] Handle with care and avoid generating dust.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Applications in Drug Discovery and Synthesis

(3-Methyl-5-nitrophenyl)boronic acid is a versatile intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions to forge new aryl-aryl or aryl-heteroaryl bonds.[4][13] This is a foundational technique in drug discovery for building molecular complexity.[2][14] The nitro group can be readily reduced to an amine, which can then be used for amide bond formation or other derivatizations. The methyl group can also be a site for further functionalization. This multi-functional nature makes it a valuable starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.

References

-

Lab Alley. (2025, July 15). Boric Acid Safety & Hazards. [Link]

-

Carl ROTH. Safety Data Sheet: Boric acid. [Link]

-

National Pesticide Information Center. Boric Acid Fact Sheet. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

LookChem. 3-Bromo-5-nitrotoluene. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Journal of the American Chemical Society, 124(46), 13662-3. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Drug Discovery & Development. (2017, April 20). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

-

Oakwood Chemical. 3-Bromo-5-nitrotoluene. [Link]

-

SIELC Technologies. (2018, February 16). 3-Bromo-5-nitrotoluene. [Link]

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4999. [Link]

-

ChemBK. (2024, April 9). 1-Bromo-3-methyl-5-nitrobenzene. [Link]

-

ResearchGate. (2025, August 6). Design and discovery of boronic acid drugs. [Link]

-

Tiwari, S. B., et al. (2014). Boron chemicals in diagnosis and therapeutics. Journal of Chemical and Pharmaceutical Research, 6(4), 836-842. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES: N-BENZYL-4-PHENYLBUTYRAMIDE. Organic Syntheses, 79, 176. [Link]

-

Svozil, D., & Horvath, D. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. lookchem.com [lookchem.com]

- 8. 3-Bromo-5-nitrotoluene [oakwoodchemical.com]

- 9. 3-BROMO-5-NITROTOLUENE | 52488-28-5 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. laballey.com [laballey.com]

- 12. carlroth.com [carlroth.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Commercial Availability and Application of (3-Methyl-5-nitrophenyl)boronic Acid

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7 ) is a specialized organoboron intermediate critical for the synthesis of biaryl scaffolds in medicinal chemistry. Unlike commodity reagents like phenylboronic acid, this compound features a meta-substituted nitro group and a methyl group, providing a unique electronic and steric profile for structure-activity relationship (SAR) studies.

This guide addresses the commercial landscape, sourcing strategies, and technical protocols for utilizing this reagent in drug discovery. It is designed to bridge the gap between procurement and bench science, ensuring researchers understand not just where to buy it, but how to validate and use it effectively.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (3-Methyl-5-nitrophenyl)boronic acid |

| CAS Number | 1373354-34-7 |

| Molecular Formula | C₇H₈BNO₄ |

| Molecular Weight | 180.95 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Purity Standard | ≥95% (HPLC), typically ≥97% for commercial batches |

| Key Impurities | Boroxine (anhydride), 3-Methyl-5-nitrobenzene (protodeboronation product) |

Structural Insight: The meta-positioning of the nitro (-NO₂) and methyl (-CH₃) groups relative to the boronic acid creates a "push-pull" electronic system. The nitro group is electron-withdrawing, which can stabilize the boronate anion during transmetallation but also increases susceptibility to protodeboronation under harsh basic conditions.

Commercial Landscape & Sourcing Strategy

The supply chain for (3-Methyl-5-nitrophenyl)boronic acid is tiered. It is not a bulk commodity chemical but a "fine chemical" intermediate.

Supplier Tiers

-

Tier 1 (Catalog Suppliers): Companies like Sigma-Aldrich , Combi-Blocks , and Ambeed stock research quantities (1g – 25g). These are best for immediate SAR needs.

-

Tier 2 (Specialty Boron Houses): Suppliers like Boron Molecular or BoroPharm often synthesize on-demand or hold larger stocks (100g – 1kg).

-

Tier 3 (CDMOs): For GMP or multi-kilogram needs, custom synthesis via Contract Development and Manufacturing Organizations (CDMOs) is required, typically using the Miyaura borylation route.

Cost Analysis (Estimated)

-

Research Scale: $15 – $40 per gram (High variance due to batch availability).

-

Bulk Scale: Prices drop significantly ($2,000 – $5,000 per kg) upon process optimization.

"Buy vs. Make" Decision Matrix

The following logic gate helps project leads decide whether to purchase or synthesize the material in-house.

Figure 1: Decision matrix for sourcing (3-Methyl-5-nitrophenyl)boronic acid based on quantity, timeline, and budget.

Synthesis & Manufacturing Route

Understanding the synthesis is crucial for troubleshooting impurities. The commercial material is almost exclusively produced via Miyaura Borylation because the nitro group is incompatible with the lithiation (n-BuLi) required for traditional borate trapping.

The Preferred Route (Miyaura Borylation)

-

Starting Material: 3-Bromo-5-nitrotoluene (CAS: 52488-28-5).[1][2][3][4][5]

-

Reagent: Bis(pinacolato)diboron (B₂pin₂).[6]

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Potassium Acetate (KOAc) – Crucial: weaker bases prevent nitro reduction.

-

Hydrolysis: The resulting pinacol ester is hydrolyzed (e.g., NaIO₄/HCl) to yield the free acid.

Why this matters: Commercial batches may contain trace pinacol or palladium . Pinacol esters are notoriously difficult to hydrolyze completely; therefore, NMR often shows a mixture of free acid and pinacol ester.

Quality Control & Stability

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides). This is not a degradation product but a reversible state.

-

Observation: A "pure" sample may show >100% purity if calculated as the free acid due to water loss.

-

Handling: Always treat the material as a mixture of acid and boroxine. In aqueous reaction media (Suzuki coupling), it reverts instantly to the active monomeric acid.

Validated HPLC Protocol

To ensure the reagent is active and not protodeboronated (where the B(OH)₂ is replaced by H), use this method:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aromatic) and 210 nm |

| Retention Order | Boronic Acid (Polar, elutes early) < Protodeboronated impurity (Non-polar) |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for (3-Methyl-5-nitrophenyl)boronic acid, accounting for the electron-withdrawing nitro group which can make the transmetallation step slower than with electron-rich boronic acids.

Reagents & Stoichiometry

-

Aryl Halide (1.0 equiv): e.g., 4-Bromoanisole.

-

Boronic Acid (1.2 - 1.5 equiv): (3-Methyl-5-nitrophenyl)boronic acid.

-

Catalyst (0.05 equiv): Pd(dppf)Cl₂·DCM (Robust against air).

-

Base (3.0 equiv): K₂CO₃ (2M aqueous solution).

-

Solvent: 1,4-Dioxane (or Dioxane/Water 4:1).

Step-by-Step Workflow

-

Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and Pd catalyst (0.05 mmol) to a reaction vial.

-

Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling.

-

Solvate: Add degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

-

React: Heat to 80°C for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purify: Flash chromatography (Hexane/EtOAc).

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting where the specific properties of the nitro-boronic acid influence the reaction rate.

Figure 2: Suzuki-Miyaura catalytic cycle. The Transmetallation step (Red) is often the bottleneck for electron-deficient boronic acids like the 3-methyl-5-nitro derivative.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[7] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[7] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Sigma-Aldrich. (n.d.). Product Specification: (3-Methyl-5-nitrophenyl)boronic acid. Retrieved from

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Bromo-5-nitrotoluene|lookchem [lookchem.com]

- 3. 3-BROMO-5-NITROTOLUENE | 52488-28-5 [chemicalbook.com]

- 4. 3-Bromo-5-nitrotoluene | SIELC Technologies [sielc.com]

- 5. 3-Bromo-5-nitrotoluene [oakwoodchemical.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Electronic Effects of Substituents on Phenylboronic Acid

Executive Summary

Phenylboronic acids are a cornerstone of modern chemistry, pivotal in applications ranging from palladium-catalyzed cross-coupling reactions to the development of sophisticated biosensors and drug delivery systems.[1][2][3] Their utility is fundamentally governed by the Lewis acidic nature of the boron atom, a property that is exquisitely sensitive to the electronic influence of substituents on the phenyl ring. This guide provides a comprehensive exploration of these electronic effects, synthesizing foundational principles with practical, field-proven insights. We will dissect the causal relationships between substituent identity and the resulting physicochemical properties of phenylboronic acids, detail robust experimental protocols for their characterization, and illuminate how these principles are leveraged in catalysis and medicinal chemistry. The narrative is grounded in authoritative references, ensuring technical accuracy and providing a self-validating framework for researchers.

Chapter 1: The Foundation: Lewis Acidity of Phenylboronic Acid

Boronic acids [RB(OH)₂] are organoboron compounds defined by a boron atom linked to an organic group and two hydroxyl moieties. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital, rendering it electron-deficient and thus a Lewis acid.[4] This inherent electrophilicity is the heart of its chemical reactivity.

In aqueous media, the primary interaction is with a Lewis base, typically a hydroxide ion (OH⁻), which attacks the electron-deficient boron center. This coordination event leads to a change in hybridization from sp² to sp³, resulting in a more stable, tetrahedral anionic species known as a boronate.[5] This fundamental equilibrium is the most direct measure of the compound's Lewis acidity.

The strength of this Lewis acidity is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater tendency to accept a hydroxide ion and form the tetrahedral boronate at a lower pH.[4] For unsubstituted phenylboronic acid, the pKa is approximately 8.8, meaning that at this pH, the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal.[6]

Caption: Phenylboronic acid equilibrium with hydroxide.

Chapter 2: Quantifying Electronic Influence: The Hammett Relationship

To systematically understand how substituents alter the reactivity of phenylboronic acids, we turn to linear free-energy relationships (LFERs), most notably the Hammett equation.[7] This powerful tool correlates reaction rates and equilibrium constants for series of reactions involving meta- and para-substituted benzene derivatives.

The Hammett equation is expressed as: log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

-

K and k are the equilibrium constant and rate constant for the substituted reactant, respectively.

-

K₀ and k₀ are the constants for the unsubstituted (reference) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[7]

-

ρ (rho) is the reaction constant , which depends on the nature of the reaction but is independent of the substituent. It measures the susceptibility of a reaction to the electronic effects of substituents.

For the dissociation of phenylboronic acids, the Hammett equation can be written in terms of pKa: pKa₀ - pKa = ρσ

A positive ρ value, as is the case for phenylboronic acid dissociation (ρ ≈ 2.1-2.2), indicates that the reaction is aided by electron-withdrawing groups.[7] EWGs stabilize the developing negative charge on the boronate anion, thus increasing the acidity of the parent boronic acid (i.e., lowering its pKa).

Caption: A conceptual Hammett plot for phenylboronic acid pKa.

Chapter 3: Impact on Physicochemical Properties

The electronic nature of a substituent directly modulates the electron density at the boron center, profoundly influencing its key properties.

3.1 Lewis Acidity (pKa)

This is the most direct and significant consequence of electronic effects.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, -CF₃, and halogens (-F, -Cl) are electron-withdrawing through inductive (field) and/or resonance effects. They decrease the electron density on the phenyl ring and, consequently, on the boron atom. This increases the boron's electrophilicity, making it a stronger Lewis acid. As a result, the equilibrium shifts towards the formation of the tetrahedral boronate, leading to a lower pKa . For instance, the introduction of a nitro group can lower the pKa of phenylboronic acid to around 7.1.[6] Fluorine substituents are particularly effective at increasing acidity, with the effect being position-dependent (ortho > meta > para).[8]

-

Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, and -NH₂ increase electron density on the ring via induction or resonance. This increased electron density is relayed to the boron atom, reducing its electrophilicity and making it a weaker Lewis acid. This disfavors the formation of the anionic boronate, resulting in a higher pKa .

Table 1: Influence of Substituents on the pKa of Phenylboronic Acid

| Substituent (para-) | Hammett Constant (σₚ) | Representative pKa | Electronic Effect |

| -OCH₃ | -0.27 | ~9.2 | Strong EDG |

| -CH₃ | -0.17 | ~9.1 | Weak EDG |

| -H | 0.00 | ~8.8 | Reference |

| -F | +0.06 | ~8.7 | Weak EWG |

| -Cl | +0.23 | ~8.6 | EWG |

| -CN | +0.66 | ~7.8 | Strong EWG |

| -NO₂ | +0.78 | ~7.1 | Strong EWG |

Note: pKa values are approximate and can vary slightly based on experimental conditions. Data synthesized from multiple sources.[6][7][9]

3.2 Diol Binding Affinity

Phenylboronic acids are renowned for their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, such as those found in saccharides.[5] This interaction forms a five- or six-membered cyclic boronate ester. The stability of this ester is highly dependent on the Lewis acidity of the boronic acid.

A stronger Lewis acid (lower pKa) will generally form a more stable complex with a diol at a given pH.[10][11] This is because the electron-withdrawing groups that enhance Lewis acidity also stabilize the resulting anionic boronate ester. This principle is the cornerstone of boronic acid-based glucose sensors, where the goal is to design a boronic acid with a pKa near physiological pH (~7.4) to ensure significant binding and a measurable response.[6][12][13] The stability constants of these diol esters follow a Hammett relationship, with a positive ρ value confirming that EWGs enhance stability.[10][14]

Chapter 4: Role in Catalysis: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning method for C-C bond formation, critically relies on a phenylboronic acid as the nucleophilic partner.[15] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituent on the phenylboronic acid have a significant, albeit complex, impact on the transmetalation step, which is often rate-determining.[16]

During transmetalation, the aryl group is transferred from the boron atom to the palladium(II) center. This process typically requires activation of the boronic acid by a base to form the more nucleophilic boronate species.

The influence of electronics on this step can be viewed through two competing effects:

-

Nucleophilicity of the Aryl Group: Electron-donating groups increase the electron density of the aryl ring, making it more nucleophilic and potentially accelerating its transfer to the electrophilic palladium center. Some studies support that electron-rich arenes transmetalate more rapidly.[17]

-

Formation of the Active Boronate: Electron-withdrawing groups increase the Lewis acidity of the boron atom, facilitating the formation of the reactive tetracoordinate boronate species at lower base concentrations. Several studies have shown that electron-poor arylboronic acids can undergo transmetalation more readily, particularly in nickel-catalyzed systems.[18]

The dominant effect can depend on the specific reaction conditions, including the palladium catalyst, ligands, base, and solvent. However, it is a critical consideration for reaction optimization. For instance, when coupling a very electron-rich aryl halide, using a more nucleophilic (electron-rich) boronic acid might be beneficial, whereas for less reactive halides, an electron-poor boronic acid that is more easily activated might be superior.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Chapter 5: Experimental Protocols for Characterization

Protocol 1: Determination of pKa by UV-Vis Spectrophotometric Titration

Causality: This method leverages the difference in the UV-Vis absorbance spectra between the neutral phenylboronic acid and its anionic boronate form. By monitoring the change in absorbance at a specific wavelength as a function of pH, one can determine the pKa. This protocol is self-validating through the use of standardized buffers and rigorous data fitting.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the target phenylboronic acid in a suitable solvent like DMSO or methanol.

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M phosphate or universal buffer) covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer using a calibrated pH meter.

-

Sample Preparation: For each pH point, add a small, constant volume of the boronic acid stock solution to a cuvette containing a known volume of the corresponding buffer to achieve a final concentration in the range of 50-100 µM. Ensure the final percentage of organic solvent is low (<1%) to minimize its effect on the pKa.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220 to 400 nm) for each sample against a buffer blank.

-

Data Analysis: a. Identify a wavelength where the difference in absorbance between the acidic and basic forms is maximal. b. Plot the absorbance at this wavelength versus the pH. c. Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response model): Abs = Abs_acid + (Abs_base - Abs_acid) / (1 + 10^(pKa - pH)) d. The pKa is the pH value at the inflection point of the resulting sigmoid curve.

Caption: Workflow for pKa determination via UV-Vis titration.

Protocol 2: Quantification of Lewis Acidity by the Gutmann-Beckett Method

Causality: This NMR-based method provides a measure of Lewis acidity in a non-aqueous environment. It uses triethylphosphine oxide (Et₃PO) as a probe molecule. The ³¹P NMR chemical shift of Et₃PO is highly sensitive to its coordination environment. When it interacts with a Lewis acid like a boronic acid, the phosphorus atom becomes deshielded, causing a downfield shift in its ³¹P NMR signal. The magnitude of this shift (Δδ) is proportional to the strength of the Lewis acid.[7][19]

Methodology:

-

Solvent Selection: Choose a weakly Lewis acidic, deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Reference Spectrum: Prepare a solution of Et₃PO in the chosen solvent and record its ³¹P NMR spectrum. This gives the reference chemical shift (δ_free).

-

Sample Preparation: Prepare a solution containing a known concentration of the phenylboronic acid and the same concentration of Et₃PO in the same deuterated solvent.

-

Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. This gives the chemical shift of the complexed probe (δ_complex).

-

Calculation: a. Calculate the chemical shift difference: Δδ = δ_complex - δ_free. b. The Lewis acidity can be expressed as an Acceptor Number (AN) using the formula: AN = 2.21 * (δ_sample - 41.0) (where 41.0 ppm is the shift of Et₃PO in hexane).[19] c. For more rigorous analysis, especially with equilibrium, data can be extrapolated to an infinite excess of the Lewis acid.[7]

Chapter 6: Applications in Drug Discovery and Materials Science

The ability to fine-tune the electronic properties of phenylboronic acids is not merely an academic exercise; it is a powerful strategy in applied sciences.

-

Glucose Sensing: The development of continuous glucose monitors for diabetes management is a prime application. By introducing EWGs to lower the pKa of a phenylboronic acid to ~7.4, it can efficiently bind with glucose at physiological pH. When this binding event is coupled to a fluorescent reporter or an electrochemical signal, it creates a highly sensitive and specific sensor.[2]

-

Targeted Drug Delivery: Many cancer cells overexpress sialic acids on their surfaces. Sialic acid is a sugar containing a diol moiety. Phenylboronic acid-functionalized nanoparticles or polymers can be designed to selectively bind to these cancer cells, enabling the targeted delivery of chemotherapeutic agents and reducing systemic toxicity.[3][20]

-

Responsive Materials: Phenylboronic acids are used as dynamic covalent cross-linkers in "smart" hydrogels. By incorporating a phenylboronic acid with a specific pKa, a hydrogel can be designed to swell or shrink—releasing an encapsulated drug like insulin—in response to changes in glucose concentration.[13] The electronic properties dictate the sensitivity and response threshold of the material.

References

- Martínez-Aguirre, M. A., Villamil-Ramos, R., Guerrero-Alvarez, J. A., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PLoS ONE, 8(5), e65301.

- AA Blocks. (2019, October 31). Chemistry Of Boronic Esters.

- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Europe PMC.

- Anonymous. (n.d.). Acceptor number of organoboron molecules - quantitative determination of Lewis acidity.

- Liu, X., & Scouten, W. H. (2007).

- Anonymous. (2024, August 8). Modulation of Lewis Acidity and Steric Parameters in Cyclic Boronates: Copper-Catalyzed Internal-Selective Borylation of Challenging Terminal Alkynes.

- Olejniczak, A., & Leśnik, S. (2022).

- Bora, S. (n.d.). Effect of substituents on SuzukieMiyaura reactions.

- BenchChem. (2025). The Lewis Acidity of Methylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals.

- Wrona-Piotrowicz, A., & Zakrzewski, J. (2024).

- Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Lirias.

- Li, Y., et al. (2022). In Situ Monitoring of Transmetallation in Electric Potential-Promoted Oxidative Coupling in a Single-Molecule Junction. Chinese Chemical Society.

- Anonymous. (n.d.). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach.

- Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.

- Anonymous. (n.d.). Correlation of the pKa values of monosubstituted phenylboronic acids...

- Anonymous. (n.d.). Hammett plot for the reduction in Cu(I) (1 mM) by para-substituted...

- Chuang, S. C., et al. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)

- Anonymous. (n.d.). pKa values for boronic acids 1-7.

- Wrona-Piotrowicz, A., & Zakrzewski, J. (2024).

- Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.

- Accardo, J. V., & Kalow, J. A. (n.d.). Using visible light to tune boronic acid–ester equilibria. Semantic Scholar.

- Anonymous. (n.d.). hammett substituent constants: Topics by Science.gov. Science.gov.

- Kumar, P., & Singh, B. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing.

- Anonymous. (2017, February 28).

- Anonymous. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with...

- Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar.

- cpd_chem. (2020, August 31).

- Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.

- Anonymous. (2022, August 30). ORGANIC CHEMISTRY. RSC Publishing.

- Anonymous. (n.d.). pKa measurement.

- Anonymous. (n.d.).

- Plumley, J. A., & Evanseck, J. D. (2009). Periodic Trends and Index of Boron Lewis Acidity. The Journal of Physical Chemistry A.

- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Anonymous. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Radboud Repository.

- Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Wikipedia contributors. (n.d.). Gutmann–Beckett method. Wikipedia.

- Wikipedia contributors. (n.d.).

- Zhang, Z., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a.

- Thuy-Duong, T., et al. (2024).

- Dalal Institute. (n.d.).

- Sandford, C., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.

- Anonymous. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation.

- Sparrow. (2025, July 21). What are the key research achievements related to Phenylboronic Acid? Sparrow Blog.

- Di Censo, D., et al. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. PMC.

- Anonymous. (n.d.). Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine.

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aablocks.com [aablocks.com]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 20. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of Biaryl Scaffolds using (3-Methyl-5-nitrophenyl)boronic acid

Abstract

This technical guide details the optimized protocols for utilizing (3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7) in Suzuki-Miyaura cross-coupling reactions. While this reagent offers a strategic "meta-substituted" scaffold valuable in kinase inhibitor and agrochemical design, its electron-deficient nature presents specific challenges—primarily slow transmetallation and competitive protodeboronation . This document provides a mechanistic analysis of these failure modes and offers two validated protocols: a robust general method and a high-performance method for sterically demanding or deactivated coupling partners.

Introduction: The "Meta-Meta" Strategic Advantage

In medicinal chemistry, the 1,3,5-substitution pattern on a benzene ring is a privileged motif. It allows for the projection of functional groups into distinct vectors without the steric penalties often associated with ortho-substitution.

(3-Methyl-5-nitrophenyl)boronic acid serves as a dual-function building block:

-

Fixed Geometry: The methyl group provides a lipophilic anchor and conformational lock.

-

Latent Functionality: The nitro group acts as a masked aniline. Post-coupling reduction (Fe/NH4Cl or H2/Pd) yields a 3-amino-5-methyl biaryl core, a frequent pharmacophore in p38 MAP kinase inhibitors and immuno-oncology agents.

Material Properties & Handling

| Property | Specification | Handling Note |

| CAS Number | 1373354-34-7 | Verify isomer specificity (3-Me, 5-NO2). |

| Appearance | Off-white to pale yellow powder | Hygroscopic; store in desiccator. |

| Molecular Weight | 180.95 g/mol | |

| Stability | Air-stable solid | Protodeboronation Risk: Unstable in high pH aqueous solution >80°C. |

Mechanistic Insight: The Electronic "Push-Pull" Conflict

To optimize the reaction, one must understand how the nitro group (-NO2) affects the Suzuki catalytic cycle. The -NO2 group is a strong Electron Withdrawing Group (EWG), creating a unique electronic environment for the boron center.

The EWG Paradox

-

Base Activation (Favorable): The EWG makes the boron atom more Lewis acidic. This facilitates the attack of the base (e.g., OH-, CO3^2-) to form the reactive boronate "ate" complex [Ar-B(OH)3]-.

-

Transmetallation (Unfavorable): The EWG decreases the electron density on the ipso-carbon. This reduces the nucleophilicity of the aryl ring, significantly slowing down the transmetallation step to the Palladium(II) center.

Consequence: Because the boronate complex forms easily but transfers slowly, it accumulates in solution. Under aqueous/basic conditions, this stagnant boronate species is highly susceptible to protodeboronation (hydrolysis of the C-B bond), leading to the formation of the byproduct 3-nitrotoluene and reduced yields.

Visualization: Mechanistic Failure Modes

The following diagram illustrates the standard cycle versus the specific deviation caused by the nitro group.

Figure 1: Catalytic cycle highlighting the risk of protodeboronation due to EWG-induced transmetallation stalling.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard Substrates)

Best for: Coupling with electron-deficient Aryl Bromides or Iodides (where oxidative addition is fast).

Reagents:

-

Aryl Halide (1.0 equiv)

-

(3-Methyl-5-nitrophenyl)boronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

-

Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Charge: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.5 mmol, 271 mg), and Pd(dppf)Cl2 (0.03 mmol).

-

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) via syringe.

-

Base: Add degassed 2.0 M K2CO3 (1.5 mL) via syringe.

-

Reaction: Heat block to 90°C for 4–12 hours. Vigorously stir (critical for biphasic mixture).

-

QC Check: Monitor by LCMS. Look for the product mass and the byproduct (3-nitrotoluene, m/z 137).

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na2SO4, and concentrate.

Method B: High-Performance Protocol (Challenging Substrates)

Best for: Electron-rich Aryl Chlorides, sterically hindered partners, or if Method A shows high protodeboronation.

Rationale: This method uses a Buchwald Precatalyst (XPhos Pd G2) . The bulky, electron-rich XPhos ligand accelerates the oxidative addition and, crucially, facilitates the difficult transmetallation step required by the electron-poor boronic acid. We switch to K3PO4 (anhydrous or tribasic hydrate) to better control the pH and water content, minimizing protodeboronation.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(3-Methyl-5-nitrophenyl)boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: K3PO4 (finely ground, 3.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step:

-

Charge: Combine aryl halide (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and K3PO4 (3.0 mmol) in a vial.

-

Inert: Vacuum/purge cycle (3x) with Argon.

-

Solvent: Add degassed Toluene (4.5 mL) and Water (0.45 mL). Note: Restricted water limits hydrolysis.

-

Reaction: Heat to 100°C for 2–6 hours.

-

Workup: Filter through a Celite pad to remove phosphate salts, rinse with DCM, and concentrate.

Optimization & Troubleshooting Guide

The following decision tree helps select the correct parameters based on initial screening results.

Figure 2: Troubleshooting logic for optimizing reaction yields.

Data Summary: Solvent & Base Effects

| Parameter | Recommendation | Why? |

| Base | K3PO4 > K2CO3 > NaOH | Stronger bases (NaOH) accelerate protodeboronation of the nitro-phenyl ring. K3PO4 provides the optimal balance of activation vs. stability. |

| Solvent | Toluene/H2O (10:1) | Low water content reduces hydrolysis risk while maintaining solubility of the inorganic base. |

| Ligand | XPhos, SPhos | Electron-rich phosphines boost the catalytic cycle to outcompete the decomposition of the boronic acid. |

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Sigma-Aldrich. (2025). Product Specification: (3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7).[1]

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. (Standard text for mechanistic grounding of EWG effects).

Sources

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Electron-Deficient Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures crucial to the pharmaceutical and fine chemical industries.[1][2] While the reaction is generally robust, the use of electron-deficient boronic acids presents a significant challenge. These substrates are notoriously prone to side reactions, primarily protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the catalytic cycle.[3][4] Furthermore, the reduced nucleophilicity of electron-deficient boronic acids can lead to slow transmetalation, often the rate-determining step in these couplings, resulting in low yields and sluggish reactions.[5][6]

This guide provides a comprehensive overview of the strategies and protocols developed to address these challenges. We will delve into the critical role of catalyst and ligand selection, the optimization of reaction parameters, and provide a detailed, field-proven protocol for the successful Suzuki-Miyaura coupling of electron-deficient boronic acids.

The Catalytic System: A Symphony of Palladium and Ligands

The success of a Suzuki-Miyaura reaction with a challenging substrate hinges on the careful selection of the palladium source and, most critically, the ancillary ligand. The ligand modulates the electronic and steric properties of the palladium center, influencing every step of the catalytic cycle.

The Palladium Precursor: Choosing the Right Starting Point

While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[7] They are readily reduced in situ to the active Pd(0) species that enters the catalytic cycle. For sensitive substrates, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be advantageous as they do not require an in situ reduction step, which can sometimes lead to side reactions.[4] However, the use of modern, well-defined precatalysts that rapidly form the active catalytic species under mild conditions is often the most effective approach for coupling unstable boronic acids.[8]

The Ligand: The Key to Success

The choice of phosphine ligand is paramount when dealing with electron-deficient boronic acids. The ideal ligand should be both electron-rich and sterically bulky.[9][10]

-

Electron-richness enhances the rate of oxidative addition of the aryl halide to the Pd(0) center and increases the electron density on the palladium, which can facilitate the subsequent transmetalation step.[9][11]

-

Steric bulk promotes the reductive elimination of the final product from the palladium center, regenerating the active Pd(0) catalyst.[11] It also helps to create a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step.

For electron-deficient boronic acids, ligands that have proven particularly effective include bulky, electron-rich monophosphines.

Table 1: Recommended Ligands for Suzuki Couplings with Electron-Deficient Boronic Acids

| Ligand Name | Structure | Key Features |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine. Effective for a wide range of substrates, including heteroaryl chlorides.[10] |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Even more sterically demanding than SPhos, often providing higher activity for challenging couplings.[8] |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly active for the coupling of heteroaryl chlorides and triflates.[3] |

| tBu₃P (Tri-tert-butylphosphine) | P(C(CH₃)₃)₃ | A simple yet highly effective bulky and electron-donating ligand.[7] |

| PCy₃ (Tricyclohexylphosphine) | P(C₆H₁₁)₃ | A bulky and electron-rich phosphine that is effective for coupling aryl chlorides.[12] |

The use of these ligands can dramatically improve reaction rates and yields, often allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.

The Suzuki-Miyaura Catalytic Cycle with Electron-Deficient Boronic Acids

Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Figure 1: The Suzuki-Miyaura catalytic cycle. With electron-deficient boronic acids, the transmetalation step is often rate-limiting.

For electron-deficient boronic acids, the transmetalation step is frequently the bottleneck.[5] The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The electron-withdrawing groups on the boronic acid decrease its nucleophilicity, slowing this transfer.

Optimizing Reaction Parameters: A Multi-faceted Approach

Beyond the catalyst system, several other parameters must be carefully controlled to ensure a successful reaction.

The Base: More Than Just a Proton Scavenger

The choice of base is critical. It not only activates the boronic acid but also influences the overall reaction rate and the prevalence of side reactions.

-

Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[10] K₃PO₄ is often a good choice as it is sufficiently basic to promote the reaction without causing significant decomposition of sensitive substrates.

-

Aqueous bases are often employed, and the presence of water can be beneficial, accelerating the transmetalation step.[2] However, for highly water-sensitive substrates, anhydrous conditions may be necessary.

-

The strength of the base should be carefully considered. While a stronger base can accelerate the reaction, it can also promote protodeboronation.[9]

The Solvent: Creating the Right Environment

The solvent plays a crucial role in solubilizing the reagents and influencing the reaction kinetics.

-

Aprotic polar solvents such as dioxane, THF, and DMF are frequently used.[5]

-

A mixture of an organic solvent and water is often optimal, as it can enhance the solubility of both the organic and inorganic reagents. A common combination is dioxane/water.

-

Degassing the solvent is essential to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst and lead to the formation of palladium black and homocoupling of the boronic acid.[4]

Temperature: A Balancing Act

The reaction temperature can significantly impact the reaction rate. While higher temperatures can accelerate the desired coupling, they can also increase the rate of side reactions, particularly protodeboronation. For electron-deficient boronic acids, it is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate. Room temperature reactions are sometimes possible with highly active catalyst systems.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an electron-deficient boronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Aryl halide (1.0 mmol)

-

Electron-deficient boronic acid (1.2 mmol)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

1,4-Dioxane (5 mL, anhydrous)

-

Water (1 mL, degassed)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

Catalyst Preparation:

-

To a clean, dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

The Pd:ligand ratio is typically 1:2, but may require optimization.

-

-

Reagent Addition:

-

To the Schlenk tube containing the catalyst, add the aryl halide (1.0 mmol), the electron-deficient boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

-

Briefly evacuate and backfill the tube with inert gas (repeat 3 times).

-

-

Solvent Addition:

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the Schlenk tube via syringe.

-

Ensure the solvents are thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

-

-

Reaction:

-

Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary, e.g., to 60-80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Figure 2: General workflow for the Suzuki-Miyaura coupling of electron-deficient boronic acids.

Troubleshooting and Self-Validation

A well-designed protocol should have internal checks. If the reaction is not proceeding as expected, consider the following:

-

Low Conversion:

-

Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored correctly. The use of old or improperly stored reagents can lead to catalyst deactivation.

-

Insufficiently Degassed Solvents: Oxygen can kill the catalyst. Ensure your degassing procedure is thorough.

-

Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature.

-

Poor Solubility: The reagents may not be fully dissolved. Try a different solvent system or add a co-solvent.

-

-

Protodeboronation:

-

Base is too Strong: Switch to a milder base, such as K₂CO₃ or KF.

-

Excess Water: Reduce the amount of water in the reaction mixture.

-

High Temperature: Lower the reaction temperature.

-

Alternative Boron Source: Consider using a more stable boronic ester (e.g., a pinacol or MIDA boronate) or a potassium trifluoroborate salt, which can be more resistant to protodeboronation.[8][13]

-

-

Homocoupling of Boronic Acid:

-

Presence of Oxygen: This is a strong indicator of incomplete degassing.

-

Pd(II) Species: Ensure complete reduction of the Pd(II) precatalyst to Pd(0).

-

Conclusion

The Suzuki-Miyaura coupling of electron-deficient boronic acids is a challenging yet achievable transformation. Success lies in a holistic approach that considers the interplay between the palladium catalyst, the ligand, the base, the solvent, and the reaction temperature. By understanding the underlying mechanistic principles and employing robust, well-optimized protocols, researchers can effectively overcome the inherent difficulties associated with these substrates. The use of bulky, electron-rich phosphine ligands, in particular, has revolutionized this area, enabling the synthesis of a vast array of complex molecules that were previously inaccessible.

References

-

Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem. 2012, 77, 3700-3703. [Link]

-

A. C. Albéniz, P. Espinet, B. Martín-Ruiz, and J. M. Martín-Alvarez. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Trans., 2005, 1269-1279. [Link]

-

David M. T. Chan, Kevin L. Monaco, Rui-Ping Wang, and Michael P. Winters. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry, 2016, pp. 1-46. [Link]

-

A. F. Indolese. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate, 2005. [Link]

-

Rayden Duke. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. J. Chem. Pharm. Res., 2024, 16(4), 127. [Link]

-

G-P. Lu, K. R. Voigtritter, C. Cai, B. H. Lipshutz. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed, 2012. [Link]

-

M. F. C. Guedes da Silva. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI, 2026. [Link]

-

T. N. T. Nguyen, D. Stolz, T. M. Williams, and S. L. Buchwald. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, 2013. [Link]

-

J. Sołoducho, K. Olech, A. Świst, D. Zając, and J. Cabaj. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 2012, 2, 264-275. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

S. D. Walker, T. E. Barder, J. R. Martinelli, and S. L. Buchwald. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 2004. [Link]

-

G. A. Molander, S. L. J. Trice, and S. D. Dreher. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, 2012. [Link]

-

M. J. Page, M. T. L. T. Tran, and P. J. Ellis. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI, 2023. [Link]

-

A. Haidle, C. Coletta, and E. Hansen. The Suzuki Reaction. Chem 115 Myers. [Link]

-

J. C. H. Lee, E. R. Strieter, and S. L. Buchwald. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed., 2007, 46, 7468-7471. [Link]

-

H. N. L. T. Nguyen, T. Khamphan, T. T. T. Nguyen, and K. P. K. V. D. K. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. RSC Publishing, 2025. [Link]

-

A. G. M. N. A. Al-Hadedi, M. F. A. Adl, and M. A. A. Al-Hadedi. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science (RSC Publishing), 2024. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

A. A. L. D. S. M. A. A. L. D. S. M. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI, 2019. [Link]

-

S. S. S. S. S. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2024. [Link]

-

Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

-

G. J. P. Perry and D. J. Procter. Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry, 2017, 9, 874-880. [Link]

-

D. Kumar. Which conditions are favorable for the efficient Suzuki coupling? ResearchGate, 2014. [Link]

-

Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. scirp.org [scirp.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. books.rsc.org [books.rsc.org]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Streamlined One-Pot Synthesis of Functionalized Biaryls using (3-Methyl-5-nitrophenyl)boronic Acid

Executive Summary

(3-Methyl-5-nitrophenyl)boronic acid (CAS: 1373354-34-7) is a critical building block in the synthesis of meta-substituted biaryl scaffolds, particularly for Type II kinase inhibitors and liquid crystal materials. However, the electron-withdrawing nature of the nitro group renders the boronic acid moiety susceptible to protodeboronation under standard basic conditions.

This Application Note details a robust One-Pot, Two-Step Protocol that circumvents isolation losses. By telescoping the Suzuki-Miyaura cross-coupling with a chemoselective nitro reduction, researchers can access 3-methyl-5-amino-biaryl precursors in high yield without intermediate purification.

Scientific Foundation & Reactivity Profile

The Substrate Challenge

The target molecule contains two conflicting electronic features:

-

Nitro Group (

): A strong electron-withdrawing group (EWG) at the meta position. This activates the ring for nucleophilic attack but destabilizes the C-B bond, increasing the rate of base-catalyzed protodeboronation (hydrolytic cleavage of the boronic acid). -

Methyl Group (

): A weak electron donor, providing steric differentiation but insufficient electron density to fully counteract the nitro group's destabilizing effect.

Key Insight: To prevent protodeboronation, the cross-coupling step requires a base with moderate strength (e.g.,

The "Telescoped" Advantage

Isolating the nitro-biaryl intermediate often results in yield loss due to the high polarity of nitro compounds and potential silica gel degradation. A telescoped approach—where the reducing agent is added directly to the crude coupling mixture—saves time and solvent while minimizing handling of toxic nitro-aromatics.

Experimental Protocol: One-Pot Coupling/Reduction

Materials & Reagents[1][2][3]

-

Substrate: (3-Methyl-5-nitrophenyl)boronic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (e.g., 4-bromo-pyridine) (0.95 equiv)

-

Catalyst (Step 1):

(3-5 mol%) -

Base:

(2.5 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Reductant (Step 2): Iron powder (5.0 equiv) + Ammonium Chloride (saturated aq.) OR Formic Acid.

Step-by-Step Methodology

Phase A: Suzuki-Miyaura Cross-Coupling[1][2]

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (3-Methyl-5-nitrophenyl)boronic acid (1.1 mmol), and

(0.03 mmol). -

Inert: Seal the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvate: Inject degassed 1,4-Dioxane (4 mL) and degassed aqueous

(2M, 1.25 mL). -

React: Heat the mixture to 80°C for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. Look for the disappearance of the bromide. Do not overheat (>90°C) to avoid homocoupling or deboronation.

-

Phase B: In-Situ Nitro Reduction

Note: Once the coupling is complete, the reaction mixture is cooled to 60°C.

-

Add: Directly to the reaction vessel, add Iron powder (325 mesh, 5.0 mmol) and saturated aqueous

(2 mL).-

Alternative: For acid-sensitive substrates, use

in Ethanol.

-

-

React: Increase agitation speed (vigorous stirring is required for heterogeneous Fe reduction) and heat at 70°C for 2–4 hours.

-

Work-up:

Mechanism & Workflow Visualization

The following diagram illustrates the molecular transformations and the logic behind the "One-Pot" decision.

Figure 1: Telescoped synthesis workflow illustrating the transition from Suzuki coupling to nitro reduction without intermediate isolation.

Optimization & Troubleshooting Guide

The following data summarizes common failure modes and their corrections based on the specific electronic properties of the nitro-boronic acid.

| Parameter | Observation | Root Cause | Corrective Action |

| Low Yield (Step 1) | Formation of 3-nitrotoluene | Protodeboronation . The C-B bond is cleaved by base/water before coupling occurs. | Switch base to |

| Homocoupling | Biaryl dimer of the boronic acid | Oxidative coupling due to oxygen presence. | Rigorous degassing (sparging) with Argon is essential. |

| Incomplete Reduction | Nitro-biaryl remains after Fe addition | Poor mass transfer in biphasic system. | Increase stirring rate (RPM > 800) or add Ethanol as a co-solvent to improve solubility. |

| Catalyst Poisoning | Reaction stalls after partial conversion | Nitro group coordinating to Pd. | Increase catalyst loading to 5 mol% or use a highly active catalyst like Pd(OAc)2 / SPhos . |

Expert Insight: Alternative "In-Situ" Generation

If the commercial boronic acid degrades on storage, generate it in situ from 1-bromo-3-methyl-5-nitrobenzene :

-

React bromide with

(Pd(dppf)Cl2, KOAc, DMSO, 80°C). -

Once borylation is complete, add the second aryl halide, base, and water directly to the pot for the Suzuki coupling. This avoids handling the potentially unstable free boronic acid entirely.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-